1-O-Benzoyl C2 Ceramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

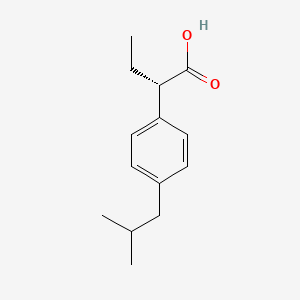

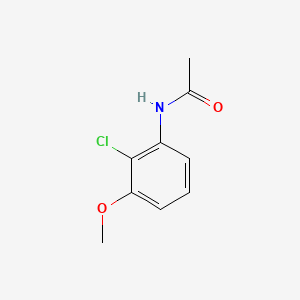

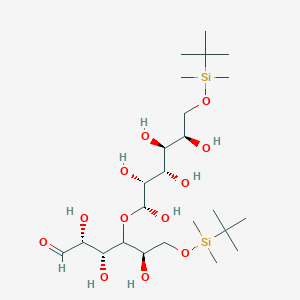

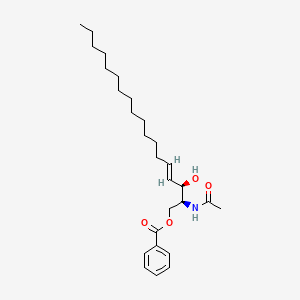

1-O-Benzoyl C2 Ceramide is a sphingolipid composed of a sphingosine or a related base, to which a fatty acid is linked through an amide bond . It has a molecular formula of C27H43NO4 and a molecular weight of 445.6 g/mol . The IUPAC name is [(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate .

Synthesis Analysis

The synthesis of ceramides like 1-O-Benzoyl C2 Ceramide involves complex biochemical pathways. In bacteria, six proteins have been identified that comprise the complete pathway for bacterial ceramide synthesis . In mammals, ceramide is synthesized by a family of six enzymes, ceramide synthases (CerS) 1–6 . Each CerS uses a relatively restricted subset of fatty acyl-CoAs for N-acylation .

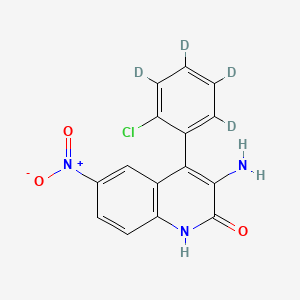

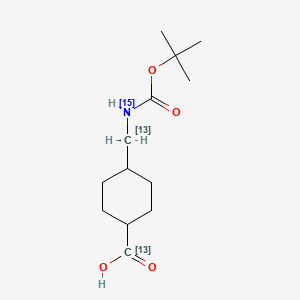

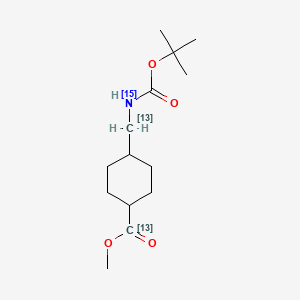

Molecular Structure Analysis

The 1-O-Benzoyl C2 Ceramide molecule contains a total of 75 bond(s). There are 32 non-H bond(s), 9 multiple bond(s), 19 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .

Chemical Reactions Analysis

Ceramides, including 1-O-Benzoyl C2 Ceramide, are involved in numerous cellular processes. For instance, ceramides can modulate the physical properties of biological membranes . They can also interact with effector proteins to regulate cellular signaling .

Physical And Chemical Properties Analysis

Ceramides, including 1-O-Benzoyl C2 Ceramide, are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . They also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .

Scientific Research Applications

Dermatology

1-O-Benzoyl C2 Ceramide plays a significant role in skin health. It is a key constituent in the formation of the epidermal permeability barrier and is involved in various skin functions. Alterations in ceramide profiles are associated with skin diseases like atopic dermatitis, psoriasis, and xerosis. Ceramides also regulate cell functions such as cell cycle arrest, differentiation, and apoptosis .

Biochemistry

In biochemistry, ceramides are recognized for their role in maintaining cell membrane structure and function. They are produced by organisms ranging from microbes to mammals and are essential for cellular functions. The biosynthesis of ceramides is an attractive alternative to chemical synthesis, offering a green approach to producing these compounds .

Pharmacology

Ceramides, including 1-O-Benzoyl C2 Ceramide, are utilized in drug delivery systems. They enhance the bioavailability of drugs by acting as lipid delivery systems and play a structural role in liposome formulations, which can improve the cellular uptake of drugs like chemotherapies .

Oncology

Ceramides have been implicated in cancer biology, particularly in breast cancer. They regulate the balance between cell proliferation and death, and their metabolism is crucial in driving pro-tumorigenic phenotypes. Ceramide synthesis and turnover offer potential strategies to improve cancer therapy .

Neuroscience

In neuroscience, ceramides are involved in the resistance to chemotherapeutic drugs in glioblastoma and other brain tumors. They are also linked to neurodegenerative diseases like Parkinson’s Disease, where deregulation of ceramide metabolism is associated with disease progression .

Immunology

Ceramides have emerged as key regulators in cancer immunotherapy. They induce apoptosis in tumor cells and can ameliorate the tumor microenvironment. Ceramides also enhance the anti-proliferative effect of other treatments, contributing to the regression of diseases like melanoma .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-O-Benzoyl C2 Ceramide primarily targets Protein Kinase B (PKB)/Akt and Protein Phosphatase-2 (PP2A) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

1-O-Benzoyl C2 Ceramide interacts with its targets in a complex manner. It inhibits PKB/Akt activation, a process that is crucial for insulin signaling . This inhibition can occur through two distinct mechanisms: one involving atypical protein kinase C zeta (PKCζ) and the other involving PP2A . The choice between these two pathways depends on the structural organization of the plasma membrane, particularly the abundance of caveolin-enriched domains .

Biochemical Pathways

1-O-Benzoyl C2 Ceramide affects several biochemical pathways. It has been shown to negatively regulate intermediates of the insulin-signaling pathway and inhibit insulin-dependent pathways such as glucose uptake into muscle and adipocytes . It also plays a role in the induction of β-cell apoptosis through multiple mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Pharmacokinetics

The pharmacokinetics of 1-O-Benzoyl C2 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect.

Result of Action

The molecular and cellular effects of 1-O-Benzoyl C2 Ceramide’s action are significant. It has been shown to promote insulin resistance in muscle cells . This occurs when 1-O-Benzoyl C2 Ceramide enters the salvage/recycling pathway, becomes deacylated to yield sphingosine, and is then re-acylated depending on the availability of long-chain fatty acids provided by the lipogenesis pathway in muscle cells . The salvaged ceramides are responsible for the inhibition of insulin signaling induced by 1-O-Benzoyl C2 Ceramide .

Action Environment

The action, efficacy, and stability of 1-O-Benzoyl C2 Ceramide can be influenced by various environmental factors. For instance, the presence of exogenous and endogenous monounsaturated fatty acid oleate can prevent 1-O-Benzoyl C2 Ceramide from being recycled into endogenous ceramide species . This forces free fatty acid metabolism towards triacylglyceride production . .

properties

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(30)25(28-23(2)29)22-32-27(31)24-19-16-15-17-20-24/h15-21,25-26,30H,3-14,22H2,1-2H3,(H,28,29)/b21-18+/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYGQXEUMTGOL-UHIBZTAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C1=CC=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C1=CC=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Benzoyl C2 Ceramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.